molecular formula C8H6Cl2O3 B1293790 2-(3,5-Dichlorophenoxy)acetic acid CAS No. 587-64-4

2-(3,5-Dichlorophenoxy)acetic acid

Cat. No. B1293790
CAS RN: 587-64-4
M. Wt: 221.03 g/mol
InChI Key: LXWGIMHMQOCPCR-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)acetic acid is an organic compound with the chemical formula C8H6Cl2O3 . It has a molecular weight of 221.04 . It is also known by the synonym 2-(3,5-dichlorophenoxy)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(3,5-Dichlorophenoxy)acetic acid is 1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenoxy)acetic acid is a white to tan solid . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water, with a solubility of 900 mg/L .

Scientific Research Applications

Anti-Inflammatory Agents

2-(3,5-Dichlorophenoxy)acetic acid and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . A series of new derivatives of 2-(3,5-Dichlorophenoxy)acetic acid have been synthesized, and molecular docking studies have shown that these structures effectively interact with the active site of COX-2 .

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .

Controlled Release of Herbicides

2-(3,5-Dichlorophenoxy)acetic acid can be intercalated into hydrotalcite nanosheets to create controlled release formulations of herbicides . This reduces the volatilization and leaching risks of pesticides, improving their use efficiency and reducing their off-target effects .

Plant Growth Regulator

As a synthetic auxin, 2-(3,5-Dichlorophenoxy)acetic acid finds application as a plant growth regulator . It is used to increase the latex output of old rubber trees .

5. Supplement in Plant Cell Culture Media 2-(3,5-Dichlorophenoxy)acetic acid is used as a supplement in plant cell culture media . It is an analogue of indole-3-acetic acid and is used in various media to initiate callus .

Molecular Docking Studies

Molecular docking studies are carried out with 2-(3,5-Dichlorophenoxy)acetic acid to establish the prospects of the synthesized compounds as potential anti-inflammatory agents . These studies have shown that the structures of the synthesized compounds effectively interact with the active site of COX-2 .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

One of the future directions for 2-(3,5-Dichlorophenoxy)acetic acid is in the development of controlled release formulations of pesticides. This can reduce the volatilization and leaching risks simultaneously .

Mechanism of Action

Target of Action

2-(3,5-Dichlorophenoxy)acetic acid, also known as 2,4-D, is a selective, systemic herbicide used for the control of broad-leaved weeds . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Mode of Action

2,4-D acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . It is known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .

Biochemical Pathways

The catabolic pathways of 2,4-D in certain bacteria such as Alcaligenes sp. and Achromobacter sp. have been studied . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has also been considered .

Pharmacokinetics

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . The release rates of 2,4-D were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .

Result of Action

The molecular and cellular effects of 2,4-D’s action result in the death of the target weeds. It causes uncontrolled growth in the target weeds, leading to their eventual death . It is also known to have negative effects on reproduction and development and is considered to be a neurotoxin and an irritant .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of 2,4-D. Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .

properties

IUPAC Name

2-(3,5-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWGIMHMQOCPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207399
Record name (3,5-Dichlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenoxy)acetic acid

CAS RN

587-64-4
Record name Acetic acid, (3,5-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 587-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dichlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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